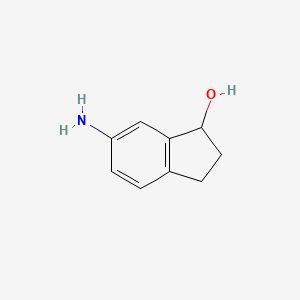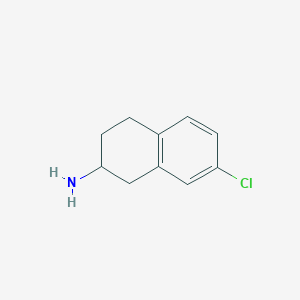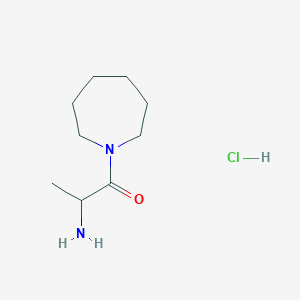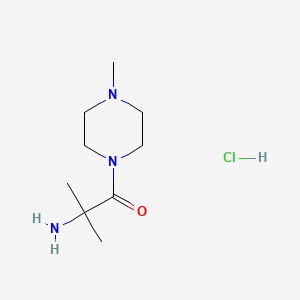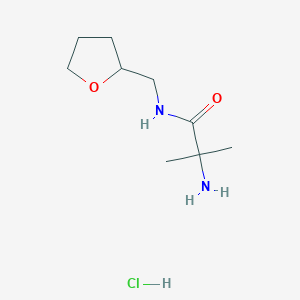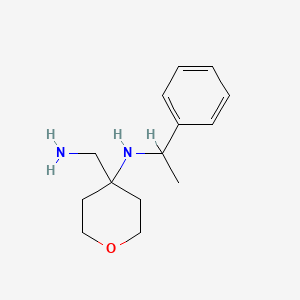
4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine
Vue d'ensemble
Description
4-(Aminomethyl)-N-(1-phenylethyl)oxan-4-amine (AMPEA) is an aromatic amine that has been studied for its pharmacological properties and its potential applications in the treatment of various medical conditions. AMPEA is a derivative of 4-aminobutyric acid (GABA), and is structurally similar to other GABA analogs such as gamma-aminobutyric acid (GABA) and gamma-hydroxybutyric acid (GHB). AMPEA has been shown to have a wide range of effects on the central nervous system, including anxiolytic, sedative, and anticonvulsant properties. Additionally, AMPEA has been studied for its potential use in the treatment of depression, anxiety, and pain.
Applications De Recherche Scientifique
Oxidation and Structural Insights
The oxidation of 4-amino-azobenzene, closely related to 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine, leads to the formation of amine oxide, demonstrating the addition of oxygen to nitrogen atoms with varied electron density. This finding provides insights into the structural behavior of such compounds upon oxidation, which can be crucial for understanding their chemical reactivity and potential applications in synthesizing new materials or pharmaceuticals (Pentimalli, 1959).
Fluorescence Enhancement by N-phenyl Substitutions
The study of fluorescence enhancement in 4-aminostilbene derivatives by N-phenyl substitutions reveals significant insights into the photophysical properties of related compounds like this compound. The introduction of N-phenyl substituents results in more planar ground-state geometry, red-shifted absorption, and fluorescence spectra, alongside enhanced fluorescence quantum yields. These findings are crucial for the development of fluorescent materials and probes in scientific research (Yang, Chiou, & Liau, 2002).
Anticonvulsant Activity of Analogues
Research into the anticonvulsant activity of 4-amino-N-(1-phenylethyl)benzamide analogues, which are structurally related to this compound, highlights the significance of the amino and phenylethyl groups in medicinal chemistry. Modifications in these structures can lead to changes in anticonvulsant potency and toxicity, providing valuable information for the development of new therapeutic agents (Clark & Davenport, 1987).
Metal-free Photosensitization in Synthesis
The metal-free photosensitization approach for the synthesis of compounds featuring amine and alcohol functionalities demonstrates innovative methods in organic synthesis. This technique, applicable to the synthesis of this compound derivatives, showcases the efficiency of using bifunctional reagents for introducing both amine and alcohol groups, enhancing the versatility of synthetic strategies in pharmaceutical and material sciences (Patra et al., 2021).
Poly(oxazoline)s with Antimicrobial Functions
The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, related to the structural motifs of this compound, explores the antimicrobial potential of these compounds. The study provides insights into the development of new antimicrobial agents and materials, highlighting the importance of structural modifications for enhancing bioactivity (Waschinski & Tiller, 2005).
Propriétés
IUPAC Name |
4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12(13-5-3-2-4-6-13)16-14(11-15)7-9-17-10-8-14/h2-6,12,16H,7-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSHDLFGAZOKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2(CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



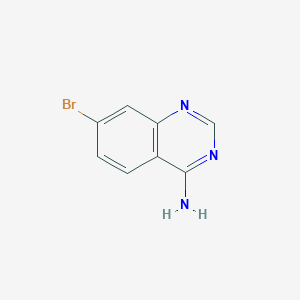
![2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline](/img/structure/B1527820.png)
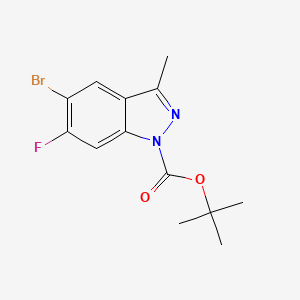
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B1527825.png)

![2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol](/img/structure/B1527828.png)
![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)
